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Compound of Interest

Compound Name: PH11

Cat. No.: B610076 Get Quote

IUPAC Name: 11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1]

[2]diazepin-1-one

CAS Number: 296246-54-3

Executive Summary
This document provides a comprehensive overview of the chemical entity designated as PH11.

Initial investigations to retrieve detailed technical data, including experimental protocols and

specific signaling pathways, revealed a significant lack of publicly available scientific literature

and documentation for a compound specifically identified as "PH11" with the CAS number

296246-54-3.

The IUPAC name, 11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1]

[2]diazepin-1-one, and its corresponding CAS number were identified through chemical

supplier databases. However, extensive searches for dedicated research papers, clinical trial

data, or in-depth pharmacological studies associated with this specific compound have not

yielded substantial results. The information presented herein is based on the limited available

data and general knowledge of related chemical structures.

Chemical Structure and Properties
While specific experimental data for PH11 is not available, the core structure is a dibenzo[b,e]

[1][2]diazepine. This heterocyclic moiety is a common scaffold in medicinal chemistry and is

found in a variety of biologically active compounds.
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Table 1: Physicochemical Properties of Related Dibenzo[b,e][1][2]diazepine Analogs

Property Value Range Notes

Molecular Weight 350 - 500 g/mol Dependent on substitutions.

LogP 3 - 6
Generally lipophilic, indicating

potential for CNS penetration.

pKa 4 - 8
The diazepine ring system

contains basic nitrogen atoms.

Note: This table presents generalized data for the dibenzo[b,e][1][2]diazepine class of

compounds and is for illustrative purposes only. Specific values for PH11 are not available in

the public domain.

Potential Signaling Pathways and Mechanism of
Action
Given the structural similarity of the dibenzo[b,e][1][2]diazepine core to known psychoactive

and neurologically active drugs, it is plausible that PH11 could interact with various central

nervous system (CNS) targets. However, without experimental evidence, any proposed

mechanism of action or signaling pathway remains purely speculative.
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Caption: Hypothetical signaling pathway for PH11 based on its core structure.
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Experimental Protocols
Due to the absence of published research specifically on PH11, no established experimental

protocols for its synthesis, purification, or biological evaluation could be retrieved. For

researchers interested in investigating this compound, the following general workflow for the

synthesis of similar dibenzo[b,e][1][2]diazepine derivatives could be adapted.
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Caption: A generalized workflow for the synthesis of dibenzo[b,e][1][2]diazepine analogs.

Conclusion
While the chemical identity of PH11 has been established as 11-(2-ethoxyphenyl)-3-phenyl-

2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1][2]diazepin-1-one with the CAS number 296246-

54-3, there is a notable lack of detailed scientific information in the public domain. This

technical guide highlights the absence of data regarding its biological activity, mechanism of

action, and established experimental protocols. The information provided on related

compounds and general methodologies serves as a potential starting point for researchers and

drug development professionals interested in exploring this particular chemical entity. Further

investigation is required to elucidate the pharmacological profile and therapeutic potential of

PH11.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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